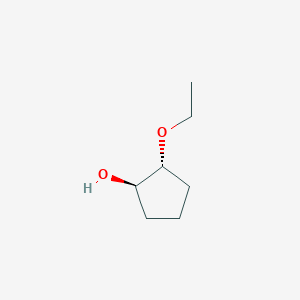![molecular formula C17H21Cl2N3O B2687601 N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide CAS No. 1197635-96-3](/img/structure/B2687601.png)
N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide, commonly referred to as “Ketamine,” is a well-known dissociative anesthetic drug that has been used for decades in both human and veterinary medicine. Ketamine has shown promise as a treatment for various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD).
作用机制
Ketamine works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, Ketamine disrupts the normal functioning of the brain, leading to a dissociative state.
Biochemical and Physiological Effects:
Ketamine’s effects on the brain are complex and not fully understood. Studies have shown that Ketamine can increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. Additionally, Ketamine has been shown to increase the release of glutamate, a neurotransmitter that is involved in learning and memory.
实验室实验的优点和局限性
Ketamine has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the brain and its functions. Additionally, Ketamine is relatively safe and has few side effects when used at low doses. However, there are also limitations to its use in lab experiments. High doses of Ketamine can cause dissociation and hallucinations, which can interfere with the interpretation of results.
未来方向
There are several potential future directions for research on Ketamine. One area of interest is the development of new drugs that target the NMDA receptor, with the goal of producing similar therapeutic effects to Ketamine but with fewer side effects. Additionally, researchers are exploring the use of Ketamine in combination with other drugs, such as opioids, to enhance its analgesic effects. Finally, there is ongoing research into the long-term effects of Ketamine use, particularly in the context of its potential use as a treatment for depression and other psychiatric disorders.
Conclusion:
In conclusion, Ketamine is a well-known dissociative anesthetic drug that has shown promise as a treatment for various psychiatric disorders. Its mechanism of action involves blocking the NMDA receptor, leading to a dissociative state. Ketamine has several advantages for use in lab experiments, but there are also limitations to its use. Future research on Ketamine is focused on developing new drugs that target the NMDA receptor, exploring its use in combination with other drugs, and studying its long-term effects.
合成方法
Ketamine is synthesized through a multi-step process that involves the reaction of cyclohexanone with chloroacetyl chloride, followed by the reaction of the resulting product with N-ethyl-N-(2-chloroethyl)amine hydrochloride. The final step involves the reaction of the intermediate product with potassium cyanide to produce Ketamine.
科学研究应用
Ketamine has been the subject of extensive scientific research over the past few decades. It has been found to have a wide range of potential therapeutic uses, including as an anesthetic, analgesic, and antidepressant. Additionally, Ketamine has been shown to have potential in the treatment of various psychiatric disorders, including depression, anxiety, and N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3O/c1-12(14-6-5-13(18)9-15(14)19)21-10-16(23)22-17(11-20)7-3-2-4-8-17/h5-6,9,12,21H,2-4,7-8,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTODGSWFBBOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2687518.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2687519.png)
![N-[2,2,2-Trifluoro-1-(3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2687521.png)


![Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2687526.png)
![1-[4-(3-Bromobenzenesulfonyl)piperazin-1-yl]-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2687527.png)


![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2687533.png)


![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2687539.png)
